tert-butyl N-[(1S)-1-cyanoethyl]carbamate
Overview
Description
tert-Butyl N-[(1S)-1-cyanoethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyanoethyl group, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of carbamate esters . These compounds are often used in organic synthesis as protecting groups for amines .
Mode of Action
BoC-L-Ala-nitrile, as a carbamate ester, acts as a protecting group for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water .
Result of Action
The result of the action of BoC-L-Ala-nitrile is the protection of amines, which can facilitate various reactions in organic synthesis . After N-alkylation, the Boc group is removable with Lewis acids .
Action Environment
The action, efficacy, and stability of BoC-L-Ala-nitrile can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “BoC-L-Ala-nitrile” are largely determined by its interactions with enzymes involved in nitrile metabolism. Nitrilases, for instance, are known to convert nitriles into carboxylic acids . In the case of “BoC-L-Ala-nitrile”, it could potentially be converted into a carboxylic acid through the action of nitrilases
Cellular Effects
Given its potential interactions with nitrilases, it may influence cellular processes related to nitrile metabolism
Molecular Mechanism
The molecular mechanism of action of “BoC-L-Ala-nitrile” is likely related to its potential to be metabolized by nitrilases . These enzymes could convert “BoC-L-Ala-nitrile” into a carboxylic acid, potentially influencing gene expression, enzyme activity, and biomolecular interactions . The specific molecular mechanisms of “BoC-L-Ala-nitrile” remain to be fully elucidated.
Metabolic Pathways
“BoC-L-Ala-nitrile” is likely involved in nitrile metabolism, potentially being converted into a carboxylic acid by nitrilases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyanoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanoethylating agent. One common method involves the use of tert-butyl carbamate and an alkylating agent such as 1-bromo-2-cyanoethane under basic conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or THF.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to modify and protect amino groups in biomolecules. It helps in studying enzyme mechanisms and protein interactions by selectively protecting specific functional groups .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of drugs by protecting reactive amine groups during multi-step synthesis processes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It serves as a building block for the synthesis of various functional materials .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyanoethyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of a cyanoethyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl N-[(1S)-1-cyanoethyl]carbamate is unique due to the presence of both the tert-butyl and cyanoethyl groups. This combination provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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